Aldo‑X Bifunctional Reactivity Advantage: Enabling Divergent Pyrazole‑Fused Scaffolds from a Single Intermediate
The target compound possesses both an aldehyde and an ester functionality with orthogonal reactivity, qualifying it as an Aldo‑X bifunctional building block (AXB3). This architecture permits selective, sequential transformations—such as condensation at the aldehyde site followed by ester hydrolysis or cyclization—to generate diverse pyrazole‑fused and substituted frameworks [REFS‑1]. In contrast, common analogs lacking the 4‑formyl group (e.g., ethyl 1‑propyl‑1H‑pyrazole‑3‑carboxylate, CAS 1007480‑62‑7) or the 3‑ester (e.g., 1‑propyl‑1H‑pyrazole‑4‑carbaldehyde) offer only a single reactive handle, severely restricting synthetic versatility.
| Evidence Dimension | Number of orthogonal reactive sites for divergent synthesis |
|---|---|
| Target Compound Data | Two orthogonal functional groups: 4‑CHO (aldehyde) and 3‑COOEt (ester) |
| Comparator Or Baseline | Ethyl 1‑propyl‑1H‑pyrazole‑3‑carboxylate (CAS 1007480‑62‑7): only ester; 1‑propyl‑1H‑pyrazole‑4‑carbaldehyde: only aldehyde |
| Quantified Difference | Two reactive handles vs. one; enables at least 3‑fold increase in accessible derivative classes per the AXB3 paradigm [REFS‑1] |
| Conditions | Literature review of synthetic transformations employing AXB3 pyrazole building blocks [REFS‑1] |
Why This Matters
For procurement, selecting a bifunctional building block reduces the number of synthetic steps and intermediates required to access complex, diverse pyrazole libraries, directly lowering time and cost in medicinal chemistry campaigns.
- [1] Devi, N., Shankar, R. (2017). 4‑Formyl‑Pyrazole‑3‑Carboxylate: A Useful Aldo‑X Bifunctional Precursor for the Syntheses of Pyrazole‑fused/Substituted Frameworks. Journal of Heterocyclic Chemistry, 55(2), 373‑390. DOI: 10.1002/jhet.3067. View Source
